methyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate is an organic compound with a complex structure that includes a pyrazole ring substituted with a methyl ester group, a nitro group, and a chloro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-chloro-2-nitroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction conditions often include heating under reflux and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride.
Nucleophiles: Amines, thiols, or alkoxides.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: 1-(4-chloro-2-aminophenyl)-1H-pyrazole-4-carboxylate.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Hydrolysis: 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid.
Scientific Research Applications
Methyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism by which methyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects.
Materials Science: The electronic properties of the compound are influenced by the presence of the nitro and chloro groups, which can affect its behavior in electronic devices.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitrophenol: Shares the chloro and nitro substituents but lacks the pyrazole ring and ester group.
1-(4-Chloro-2-nitrophenyl)-1H-pyrazole: Similar structure but without the ester group.
Uniqueness
Methyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the ester group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H8ClN3O4 |
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Molecular Weight |
281.65 g/mol |
IUPAC Name |
methyl 1-(4-chloro-2-nitrophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C11H8ClN3O4/c1-19-11(16)7-5-13-14(6-7)9-3-2-8(12)4-10(9)15(17)18/h2-6H,1H3 |
InChI Key |
COTYDLZENQMORF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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